(Trichloromethyl)phosphonic acid

Overview

Description

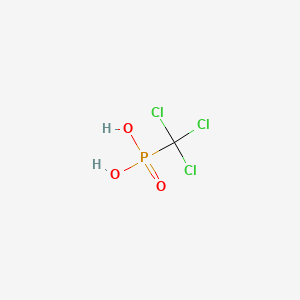

(Trichloromethyl)phosphonic acid is an organophosphorus compound with the molecular formula CH2Cl3O3P. It is characterized by the presence of a trichloromethyl group attached to a phosphonic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: (Trichloromethyl)phosphonic acid can be synthesized through several methods. One common approach involves the reaction of trichloromethylphosphine with water or alcohols. The reaction typically proceeds under mild conditions, yielding the desired phosphonic acid .

Industrial Production Methods: Industrial production of this compound often involves the large-scale reaction of trichloromethylphosphine with water. This method is favored due to its simplicity and efficiency in producing high yields of the compound .

Chemical Reactions Analysis

Acidic Hydrolysis

-

Mechanism : Protonation of the doubly bonded oxygen atom in the phosphonate, forming an intermediate that undergoes nucleophilic substitution (SN1 or SN2) to release ethyl alcohol and yield the phosphonic acid .

-

Potential Side Reactions : Cleavage of the P–C bond under harsh conditions, leading to phosphoric acid as a byproduct .

Bromotrimethylsilane (BrSiMe₃) Mediated Hydrolysis

-

Conditions : Room temperature in non-protic solvents (e.g., CH₂Cl₂, acetonitrile) .

-

Steps :

-

Silylation : BrSiMe₃ reacts with the phosphonate ester, forming a silylated intermediate.

-

Methanolysis : Addition of methanol cleaves the silyl group, yielding the phosphonic acid.

-

-

Advantages : Mild conditions, minimal side reactions, and compatibility with sensitive substrates .

Comparison of Hydrolysis Methods

Esterification Reactions

(Trichloromethyl)phosphonic acid can undergo esterification with alkoxy group donors to form mono- or diesters, depending on reaction conditions.

Reaction with Triethyl Orthoacetate

-

Conditions : Elevated temperatures (e.g., 30°C) in dichloromethane or acetonitrile .

-

Mechanism : Formation of an unstable intermediate (1,1-diethoxyethyl ester), which rearranges to the monoester or diester .

-

Selectivity :

Esterification Outcomes

| Substrate | Reagent | Temperature | Product |

|---|---|---|---|

| This compound | Triethyl orthoacetate | 30°C | Monoester derivative |

| 60°C | Diester derivative |

Reactivity of the Trichloromethyl Group

The trichloromethyl (CCl₃) group is highly electron-withdrawing, enhancing the acidity of the phosphonic acid. This group also participates in substitution and elimination reactions under specific conditions:

Nucleophilic Substitution

-

Reagent : Nucleophiles (e.g., halides, amines).

-

Outcome : Replacement of Cl atoms with nucleophiles, forming substituted derivatives (e.g., dichloromethyl, chloromethyl, or methylphosphonic acids).

Elimination Reactions

-

Conditions : Basic or high-temperature environments.

-

Outcome : Potential formation of chlorinated alkenes or other elimination products, though specific examples for this compound are not well-documented in the literature.

Horner–Wadsworth–Emmons Reaction

-

Role : Phosphonate esters, after deprotonation, act as stabilized carbanions for alkene synthesis.

-

Mechanism : Reaction with aldehydes to form E-alkenes via elimination of dialkyl phosphate .

-

Example : While not explicitly demonstrated for this compound, analogous phosphonates (e.g., diethyl arylphosphonates) undergo this reaction .

Phosphorylation Reactions

-

Metal-Free Methods : Sandmeyer-type transformations or radical-mediated reactions to introduce phosphonic acid groups into organic substrates .

Stability and Side Reactions

-

Acidic Conditions : The phosphonic acid group is stable under mild acidic conditions but may undergo protonation and decomposition under harsh acidic hydrolysis .

-

Sensitivity to Protic Solvents : Ester precursors (e.g., diethyl (trichloromethyl)phosphonate) are sensitive to hydrolysis, necessitating controlled reaction environments .

Hydrolysis Mechanism

-

Protonation : The doubly bonded oxygen atom in the phosphonate is protonated, forming a phosphorus-centered cation .

-

Nucleophilic Attack : Chloride ions or water attack the electrophilic phosphorus center, leading to the release of ethyl alcohol .

Esterification Kinetics

Scientific Research Applications

Organic Synthesis

1.1 Synthesis of Phosphonic Esters

(Trichloromethyl)phosphonic acid is utilized as a precursor in the synthesis of phosphonic esters. These esters have significant biological activity and are employed in the development of pharmaceuticals. The compound can undergo selective esterification reactions, yielding mono- and diesters with high conversion rates. For instance, studies have shown that using specific alkoxy group donors can result in yields exceeding 80% for certain phosphonic acid derivatives .

1.2 Carbenoid Precursor

In synthetic organic chemistry, this compound serves as a carbenoid precursor. It has been used in reactions with various substrates to form complex organic molecules. For example, it participates in Horner–Wadsworth–Emmons reactions to synthesize 1,1-dichloro-1-alkenes from carbonyl compounds . This application highlights its role in creating valuable intermediates for further chemical transformations.

Analytical Chemistry

2.1 Liquid Chromatography Applications

The compound is also significant in analytical chemistry, particularly in high-performance liquid chromatography (HPLC). It can be separated using reverse phase HPLC methods, which are scalable for preparative purposes. The mobile phase typically consists of acetonitrile and water, with modifications for mass spectrometry compatibility . This method is crucial for isolating impurities and analyzing complex mixtures.

2.2 Pharmacokinetics Studies

Due to its chemical properties, this compound is suitable for pharmacokinetic studies. Its ability to form stable complexes with biological molecules allows researchers to investigate its behavior in biological systems, including absorption, distribution, metabolism, and excretion . Such studies are essential for understanding the potential therapeutic applications of phosphonic acids.

Materials Science

3.1 Surface Functionalization

In materials science, this compound is employed for surface functionalization of metal oxides and other materials. This functionalization enhances the properties of surfaces for various applications, including catalysis and sensor development. For example, it has been used to immobilize organometallic compounds on surfaces like titanium dioxide and aluminum oxide .

3.2 Hybrid Material Development

The compound is also involved in the synthesis of hybrid materials that exhibit unique properties due to the combination of organic and inorganic components. These materials are explored for applications in drug delivery systems and as responsive contrast agents in magnetic resonance imaging . The ability to tailor these materials through phosphonic acid functionalities opens new avenues for research and development.

Case Studies

Mechanism of Action

The mechanism of action of (Trichloromethyl)phosphonic acid involves its interaction with specific molecular targets. In biological systems, it can inhibit certain enzymes by binding to their active sites, thereby disrupting normal cellular processes. The compound’s effects are mediated through pathways involving the inhibition of enzyme activity and interference with metabolic processes .

Comparison with Similar Compounds

Phosphonic acid: Similar in structure but lacks the trichloromethyl group.

Bisphosphonates: Used in medicine for treating bone diseases, these compounds contain two phosphonic acid groups.

Glyphosate: A widely used herbicide that contains a phosphonic acid moiety.

Uniqueness: (Trichloromethyl)phosphonic acid is unique due to the presence of the trichloromethyl group, which imparts distinct chemical properties and reactivity compared to other phosphonic acids. This uniqueness makes it valuable for specific applications in research and industry .

Biological Activity

(Trichloromethyl)phosphonic acid, a phosphonic acid derivative, has garnered attention for its diverse biological activities. This compound is characterized by its unique structure, which includes a trichloromethyl group attached to a phosphonic acid moiety. Understanding its biological activity is crucial for potential applications in pharmaceuticals and agrochemicals.

This compound is known for its reactivity and ability to form stable complexes with various biological molecules. The presence of chlorine atoms enhances its electrophilic nature, making it a candidate for interactions with nucleophiles in biological systems.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

- Enzyme Inhibition : Phosphonic acids are known to inhibit various enzymes, including those involved in metabolic pathways. For instance, they can inhibit HIV protease and other important enzymes like renin and EPSP synthase, which are critical in various biological processes .

- Antimicrobial Properties : Some studies have indicated that phosphonic acid derivatives exhibit antimicrobial activity. This is particularly relevant in the context of drug resistance, where new compounds are needed to combat resistant strains of bacteria and viruses.

- Anticancer Activity : Research has shown that certain phosphonic acid derivatives possess anticancer properties. For example, specific derivatives have been tested against various cancer cell lines, demonstrating selective toxicity towards malignant cells while sparing non-malignant cells .

Enzyme Inhibition

A study highlighted the effectiveness of phosphonic acids as inhibitors of key metabolic enzymes. In particular, they were found to inhibit the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT), which is essential for DNA/RNA synthesis. This inhibition suggests potential applications in anti-tuberculosis therapy .

Antimicrobial Activity

In vitro assays have demonstrated that this compound and its derivatives can inhibit the growth of pathogenic microorganisms. For instance, derivatives have been tested against Plasmodium falciparum, showing promising results as potential antimalarial agents .

Anticancer Properties

Research has documented the cytotoxic effects of this compound derivatives on various cancer cell lines. The compound's structure influences its efficacy; modifications such as the addition of hydroxyl groups or changes in chain length can enhance selectivity and potency against cancer cells .

Case Studies

| Study | Compound | Target | IC50 Value (µM) | Notes |

|---|---|---|---|---|

| Eng et al. (2018) | Hydroxyphosphonate derivative | HGPRT | 132 ± 20 | Low toxicity in mammalian cells |

| Cheviet et al. (2020) | Novel hydroxyphosphonates | P. falciparum | Varies | Effectiveness depends on structural modifications |

| Zhang et al. (2020) | Aminophosphonates | COX-2 enzyme | 0.28 ± 0.05 | Exhibited anticancer properties superior to cisplatin |

The mechanism by which this compound exerts its biological effects involves several pathways:

- Inhibition of Enzymatic Activity : By binding to active sites on enzymes, these compounds can disrupt normal metabolic processes.

- Cellular Uptake : The lipophilicity of the trichloromethyl group enhances cellular uptake, allowing for effective concentrations within target cells.

- Interaction with Nucleic Acids : Some phosphonic acids can interact with nucleic acids, potentially interfering with replication and transcription processes.

Properties

IUPAC Name |

trichloromethylphosphonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2Cl3O3P/c2-1(3,4)8(5,6)7/h(H2,5,6,7) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWEPJDPAVFDLBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(P(=O)(O)O)(Cl)(Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH2Cl3O3P | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10208651 | |

| Record name | (Trichloromethyl)phosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10208651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.35 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5994-41-2 | |

| Record name | P-(Trichloromethyl)phosphonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5994-41-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (Trichloromethyl)phosphonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005994412 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Trichloromethyl)phosphonic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203388 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (Trichloromethyl)phosphonic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43780 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (Trichloromethyl)phosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10208651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (trichloromethyl)phosphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.292 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (Trichloromethyl)phosphonic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P4J99M5X4M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.